molecular formula C15H10Cl2N2O2 B434158 2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 293766-12-8

2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B434158
CAS RN: 293766-12-8
M. Wt: 321.2g/mol
InChI Key: GHFYXLZKGGGKBS-UHFFFAOYSA-N
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Description

“2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione” is a chemical compound that belongs to the class of isoindole-1,3-dione derivatives, commonly known as phthalimides . These compounds represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .


Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives usually involves the condensation of a phthalic anhydride with primary amines . An efficient strategy to construct isoindole-1,3-dione building blocks is convenient for the preparation of multifunctionalized isoindole-1,3-dione cores . Various synthetic methods have been documented in the literature .


Molecular Structure Analysis

The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system . Compared with ordinary isoindole-1,3-dione derivatives, tricyclic isoindole-1,3-dione derivatives prepared in the present report have multiple rings, complex and variable structures .


Chemical Reactions Analysis

The overall transformation involved in the synthesis of these compounds involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product .

Future Directions

The potential of the direct functionalization of existing unsaturated hydrocarbons with substituted imidazoles and oxygen for the synthesis of multifunctionalized cyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-diones is demonstrated . This suggests a promising future direction for the development of new synthetic methods for isoindole-1,3-dione derivatives.

Mechanism of Action

properties

IUPAC Name

2-[(3,4-dichloroanilino)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-12-6-5-9(7-13(12)17)18-8-19-14(20)10-3-1-2-4-11(10)15(19)21/h1-7,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFYXLZKGGGKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

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